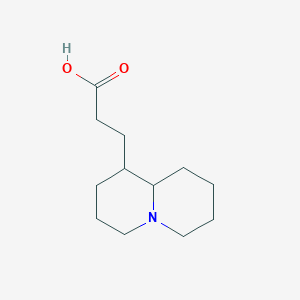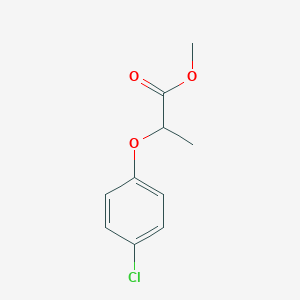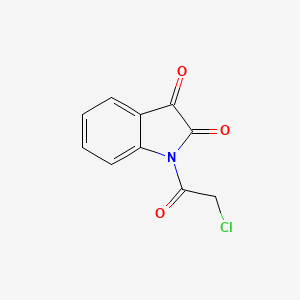
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a quinolizidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a palladium-catalyzed cascade approach can be used to synthesize similar compounds, which may involve the use of 1,6-dienes and vinyl iodides with PdCl2(PPh3)2 as the catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies could be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on various biological pathways.
Medicine: Research could explore its potential as a therapeutic agent for treating diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid exerts its effects involves interactions with molecular targets and pathways within cells. These interactions can modulate biological processes, leading to various physiological effects. The specific molecular targets and pathways involved would depend on the context of its application, such as its use as a therapeutic agent or a research tool.
Comparación Con Compuestos Similares
Similar Compounds
3a,7-Methano-3aH-cyclopentacyclooctene: This compound has a similar ring structure and can undergo similar chemical reactions.
5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde: This compound is used in the synthesis of sensitizers for dye-sensitized solar cells.
Uniqueness
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid is unique due to its specific quinolizidine ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9H2,(H,14,15) |
Clave InChI |
SGVLEINHEWUGMS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCC(C2C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)](/img/structure/B14800643.png)
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)

![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14800656.png)

![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)

![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)


![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)
![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)

